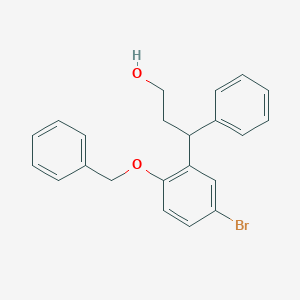

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

描述

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol (CAS: 156755-25-8) is a brominated aromatic alcohol with a molecular formula of C₂₂H₂₁BrO₂ and a molecular weight of 397.31 g/mol . Key structural features include:

- A central propan-1-ol backbone.

- A 2-(benzyloxy)-5-bromophenyl group and a phenyl group attached to the central carbon.

- A hydroxyl group at the terminal position, enabling hydrogen bonding and influencing solubility.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

化学反应分析

Types of Reactions

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce phenylpropanol derivatives .

科学研究应用

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is hypothesized to enhance its activity by interacting with specific cellular pathways .

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially useful in treating infections resistant to conventional antibiotics .

Materials Science

In materials science, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol can be utilized in:

- Polymer Chemistry : As a building block for synthesizing functional polymers. Its hydroxyl group can participate in polymerization reactions, leading to new materials with tailored properties.

- Nanomaterials : The compound can be used to modify surfaces or create hybrid materials that incorporate organic and inorganic components for applications in electronics and photonics .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested against breast cancer cell lines, showing IC50 values significantly lower than those of existing chemotherapeutics. This indicates a potential for developing new cancer treatments based on this scaffold .

Case Study 2: Antimicrobial Activity

A study conducted by researchers at a leading university investigated the antimicrobial properties of various derivatives of this compound. They found that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting that this compound could serve as a lead structure for developing new antibiotics .

作用机制

The mechanism of action of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Physicochemical Properties :

- Storage : Requires sealing at 2–8°C to maintain stability.

- Hazards : Classified with warnings (H302, H315, H319, H335) for toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS: 156755-27-0)

- Molecular Formula: C₂₈H₃₄BrNO (480.48 g/mol) .

- Key Difference : Substitution of the hydroxyl group with a diisopropylamine moiety.

- Implications: Increased lipophilicity due to the bulky amine group. Enhanced basicity compared to the alcohol derivative. Potential applications in pharmaceutical intermediates due to amine functionality.

(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one

- Molecular Formula : C₁₆H₁₁BrO₃ (347.16 g/mol ) .

- Key Difference: A chalcone backbone (α,β-unsaturated ketone) instead of the propanol structure.

- Reactivity toward nucleophiles via Michael addition due to the enone system.

1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)propane-1,3-dione (CAS: 882696-95-9)

- Molecular Formula : C₁₆H₁₁BrO₄ (347.16 g/mol ) .

- Key Difference : Two ketone groups (1,3-dione) and a benzodioxole ring.

- Implications: Potential for keto-enol tautomerism, influencing acidity and coordination chemistry. Reduced solubility in polar solvents compared to the hydroxyl-containing target compound.

Structural and Property Comparison Table

Key Research Findings

Synthetic Utility :

- The target compound’s hydroxyl group makes it a versatile intermediate for etherification or esterification reactions, unlike the amine or ketone derivatives .

- The chalcone and dione derivatives are more suited for conjugation-based applications (e.g., fluorescence probes) due to their extended π-systems .

Biological Activity :

生物活性

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, with the CAS number 156755-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C22H21BrO2

- Molecular Weight : 397.31 g/mol

- Purity : 96% .

The compound features a complex structure that may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antioxidant Activity : The presence of bromine and phenolic groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : The compound might affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of phenolic compounds found that derivatives similar to this compound exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant potential, revealing IC50 values comparable to established antioxidants .

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of phenolic compounds in a murine model of arthritis. The results showed that treatment with these compounds led to a reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Activity

Research focusing on the cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that certain derivatives induced apoptosis through mitochondrial pathways. The study highlighted the role of caspase activation and the release of cytochrome c as key mechanisms .

Data Table: Biological Activities Summary

常见问题

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol?

- Methodological Answer : Begin with benzyl-protected intermediates to stabilize reactive phenolic groups during synthesis. Sodium hydride (NaH) in THF is effective for deprotonation and subsequent alkylation, as demonstrated in benzofuran derivatives with similar benzyloxy substituents . Optimize stoichiometry (e.g., 1.1 equivalents of NaH) and reaction temperature (0°C to room temperature) to minimize side reactions. Confirm intermediates via H NMR and mass spectrometry .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of H/C NMR to identify aromatic protons (δ 6.5–7.5 ppm for benzyloxy and bromophenyl groups) and aliphatic protons (δ 3.5–4.5 ppm for the propanol chain). High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H] or [M+Na]) with theoretical values. Compare spectral data to structurally analogous compounds, such as brominated benzofurans .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate polar by-products. For crystalline intermediates, recrystallization in ethanol or dichloromethane/hexane mixtures improves purity. Monitor fractions via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from diastereomeric or conformational isomers?

- Methodological Answer : Perform variable-temperature (VT) NMR to assess dynamic rotational barriers. For example, coalescence temperatures near 50–70°C may indicate hindered rotation around the propanol chain. Alternatively, use 2D NMR (COSY, NOESY) to differentiate between isomers. If ambiguity persists, crystallize the compound for X-ray diffraction analysis, as done for bromophenyl-thienyl enones .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential and logP values (predicted ~3.5–4.0 due to bromine and benzyl groups). Use molecular dynamics simulations to assess interactions with soil organic matter or aquatic systems, as outlined in environmental impact studies . Validate predictions with experimental hydrolysis/photolysis assays under controlled pH and UV conditions.

Q. How can reaction mechanisms involving the bromine substituent be elucidated?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or deuterium labeling at the benzylic position to track bond cleavage pathways. For example, monitor bromine displacement via Br/Br isotopic patterns in mass spectrometry. Compare reactivity with non-brominated analogs to identify electronic effects, as seen in bromophenyl enone syntheses .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining yield?

- Methodological Answer : Optimize solvent systems for scalability (e.g., replace THF with 2-MeTHF for safer large-scale reactions). Use flow chemistry to control exothermic steps, such as NaH-mediated deprotonation. Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer : Link its structural motifs (e.g., benzyloxy groups, bromine) to known pharmacophores via molecular docking against target proteins (e.g., kinases or GPCRs). Use free-energy perturbation (FEP) calculations to predict binding affinities. Validate hypotheses with in vitro assays, as demonstrated for fluorophenyl propanol derivatives .

属性

IUPAC Name |

3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMCZWJBHWBPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627944 | |

| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156755-25-8 | |

| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。